2,4-Dimethyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole 2,4-Dimethyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole
Brand Name: Vulcanchem
CAS No.: 896058-59-6
VCID: VC4910706
InChI: InChI=1S/C17H17N3S2/c1-11-4-6-14(7-5-11)10-21-16-9-8-15(19-20-16)17-12(2)18-13(3)22-17/h4-9H,10H2,1-3H3
SMILES: CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C
Molecular Formula: C17H17N3S2
Molecular Weight: 327.46

2,4-Dimethyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole

CAS No.: 896058-59-6

Cat. No.: VC4910706

Molecular Formula: C17H17N3S2

Molecular Weight: 327.46

* For research use only. Not for human or veterinary use.

2,4-Dimethyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole - 896058-59-6

Specification

CAS No. 896058-59-6
Molecular Formula C17H17N3S2
Molecular Weight 327.46
IUPAC Name 2,4-dimethyl-5-[6-[(4-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole
Standard InChI InChI=1S/C17H17N3S2/c1-11-4-6-14(7-5-11)10-21-16-9-8-15(19-20-16)17-12(2)18-13(3)22-17/h4-9H,10H2,1-3H3
Standard InChI Key WBZBLXSKZNCLQL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C

Introduction

2,4-Dimethyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole is a complex organic compound that belongs to the thiazole family, characterized by its unique heterocyclic structure. Thiazoles are five-membered rings containing both sulfur and nitrogen, contributing to their diverse chemical properties and biological activities. This specific compound features additional functional groups that enhance its reactivity and potential applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of 2,4-Dimethyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole typically involves multi-step organic reactions. These may include the formation of the thiazole and pyridazine rings, followed by the introduction of the thioether linkage and the benzyl group. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.

Biological Activities and Potential Applications

Thiazole derivatives, including those with pyridazine moieties, have been studied for their antimicrobial, antifungal, and anticancer properties. The presence of a thioether linkage and a benzyl group in 2,4-Dimethyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole may enhance its interaction with biological targets such as enzymes or receptors.

Biological ActivityMechanism of Action
AntimicrobialInhibition of bacterial cell wall synthesis or interference with metabolic processes.
AnticancerPotential inhibition of cell proliferation through interaction with DNA or enzymes involved in cell cycle regulation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator